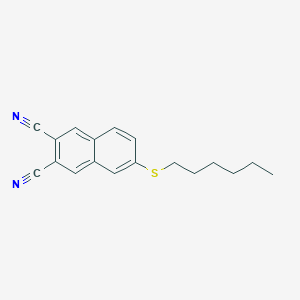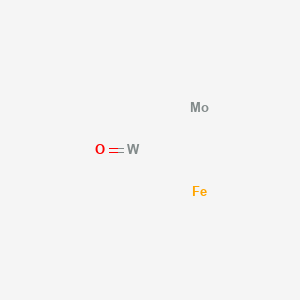![molecular formula C18H28O3 B14286054 Butyl [4-(2-ethylbutyl)phenoxy]acetate CAS No. 136588-36-8](/img/structure/B14286054.png)
Butyl [4-(2-ethylbutyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl [4-(2-ethylbutyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a butyl group attached to the phenoxyacetate moiety, which is further substituted with a 2-ethylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl [4-(2-ethylbutyl)phenoxy]acetate typically involves the esterification of [4-(2-ethylbutyl)phenoxy]acetic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Butyl [4-(2-ethylbutyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogens (e.g., bromine) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(2-ethylbutyl)phenoxy]acetic acid.
Reduction: Formation of butyl [4-(2-ethylbutyl)phenoxy]ethanol.
Substitution: Formation of halogenated derivatives or other substituted phenoxyacetates.
Aplicaciones Científicas De Investigación
Butyl [4-(2-ethylbutyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of butyl [4-(2-ethylbutyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with enzymes or receptors. The aromatic ring and alkyl substituents may also play a role in modulating the compound’s activity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl phenoxyacetate
- Ethyl [4-(2-ethylbutyl)phenoxy]acetate
- Methyl [4-(2-ethylbutyl)phenoxy]acetate
Uniqueness
Butyl [4-(2-ethylbutyl)phenoxy]acetate is unique due to the presence of both butyl and 2-ethylbutyl groups, which can influence its chemical properties and reactivity. The specific substitution pattern on the aromatic ring also distinguishes it from other phenoxyacetates, potentially leading to different biological and chemical behaviors.
Propiedades
Número CAS |
136588-36-8 |
|---|---|
Fórmula molecular |
C18H28O3 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
butyl 2-[4-(2-ethylbutyl)phenoxy]acetate |
InChI |
InChI=1S/C18H28O3/c1-4-7-12-20-18(19)14-21-17-10-8-16(9-11-17)13-15(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3 |
Clave InChI |
JJNZMWQOZAGEQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)COC1=CC=C(C=C1)CC(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
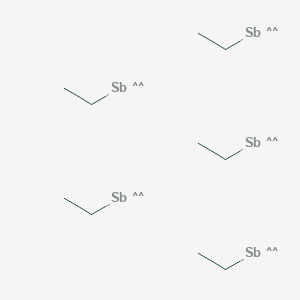
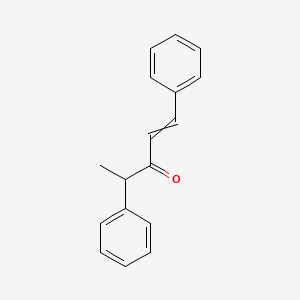
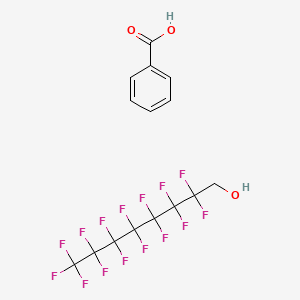
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

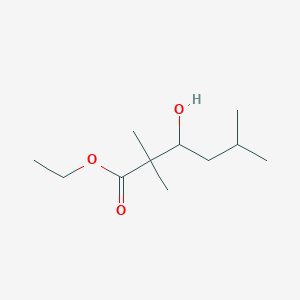
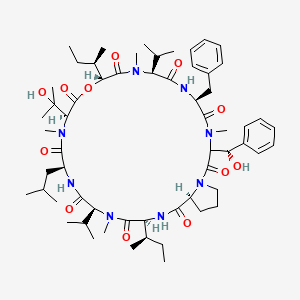
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
